ORM-10103
Overview
Description
ORM-10103 is a novel and specific inhibitor of the sodium-calcium exchanger (NCX). This compound has shown significant potential in reducing early and delayed afterdepolarizations in cardiac cells, making it a promising candidate for preventing arrhythmogenic events .
Preparation Methods
Synthetic Routes and Reaction Conditions
ORM-10103 is synthesized through a series of chemical reactions involving specific reagents and conditions. The detailed synthetic route is proprietary, but it involves the use of organic solvents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
ORM-10103 primarily undergoes substitution reactions due to its chemical structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO) and catalysts that facilitate the substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. the primary focus is on maintaining the integrity of the sodium-calcium exchanger inhibitory properties .
Scientific Research Applications
ORM-10103 has a wide range of scientific research applications:
Mechanism of Action
ORM-10103 exerts its effects by selectively inhibiting the sodium-calcium exchanger. This inhibition reduces both the inward and outward NCX currents, thereby preventing early and delayed afterdepolarizations in cardiac cells. The molecular targets include the NCX proteins, and the pathways involved are related to calcium ion homeostasis and excitation-contraction coupling in cardiac myocytes .
Comparison with Similar Compounds
Similar Compounds
SEA0400: Another NCX inhibitor with similar properties but less selectivity compared to ORM-10103.
KB-R7943: An older NCX inhibitor with broader effects on other ion channels.
Uniqueness of this compound
This compound stands out due to its high selectivity for the sodium-calcium exchanger and its minimal effects on other ion channels, such as the L-type calcium channels. This makes it a more targeted and potentially safer option for therapeutic use .
Biological Activity
ORM-10103 is a novel compound recognized for its selective inhibition of the sodium-calcium exchanger (NCX). This compound has garnered attention due to its potential therapeutic applications, particularly in the context of cardiac arrhythmias. The biological activity of this compound has been extensively studied, revealing its effects on ion currents, action potentials, and arrhythmogenic events.
This compound functions primarily as an inhibitor of the NCX, which plays a critical role in cardiac physiology by regulating calcium homeostasis. The compound has demonstrated submicromolar EC50 values against both forward and reverse NCX activities, indicating its potency in modulating calcium exchange in cardiac tissues .
Key Findings:
- Ion Current Modulation : this compound significantly reduces both inward and outward NCX currents without substantially affecting L-type calcium currents at concentrations up to 10 µM . This selectivity is crucial as it minimizes unwanted side effects associated with broader calcium channel inhibition.
- Action Potential Effects : The compound does not alter the maximum rate of depolarization (dV/dtmax) or the amplitude of slow response action potentials, suggesting a targeted effect on NCX without interfering with other ionic currents .
Table 1: Summary of this compound Effects on Ion Currents
Parameter | Effect of this compound | Concentration (µM) |
---|---|---|
Inward NCX Current | Decreased | 3 - 10 |
Outward NCX Current | Decreased | 3 - 10 |
L-type Ca²⁺ Current | No significant change | Up to 10 |
Rapid Delayed Rectifier K⁺ Current | Slightly diminished | 3 |
Early Afterdepolarizations (EADs) | Significantly reduced | 3 - 10 |
Delayed Afterdepolarizations (DADs) | Significantly reduced | 3 - 10 |
Case Studies
- Antiarrhythmic Properties : In studies involving canine ventricular myocytes, this compound effectively abolished pharmacologically induced EADs and DADs, implicating its role in preventing triggered arrhythmias . This suggests that this compound could be beneficial in clinical settings where arrhythmogenesis is a concern.
- Ischemia-Reperfusion Models : Research conducted on ischemia-reperfusion injury models indicated that this compound could prevent calcium overload during such events, thereby protecting cardiac myocytes from damage . The compound's ability to modulate NCX activity under stress conditions highlights its potential therapeutic utility.
- Electrophysiological Mapping : In experiments using optical mapping techniques, this compound was shown to effectively prevent arrhythmogenic events induced by elevated intracellular sodium levels, further supporting its antiarrhythmic potential .
Properties
IUPAC Name |
5-nitro-2-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-22(24)16-7-11-20(21-13-16)25-17-8-10-19-15(12-17)6-9-18(26-19)14-4-2-1-3-5-14/h1-5,7-8,10-13,18H,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZONLGPIHCCJOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC1C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591873 | |
Record name | 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488847-28-5 | |
Record name | 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 488847-28-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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